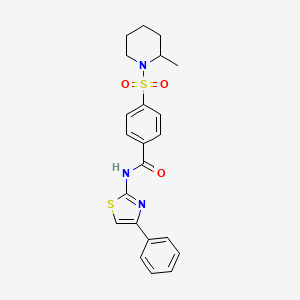

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-16-7-5-6-14-25(16)30(27,28)19-12-10-18(11-13-19)21(26)24-22-23-20(15-29-22)17-8-3-2-4-9-17/h2-4,8-13,15-16H,5-7,14H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUGMTQAEDGVLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic molecule designed for potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure

The compound's structure can be broken down into several functional groups:

- Sulfonamide : Provides antibacterial properties.

- Thiazole ring : Associated with various biological activities, including antimicrobial and anticancer effects.

- Benzamide : Often linked to anti-inflammatory and analgesic activities.

Antimicrobial Properties

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit significant antimicrobial activity. For instance, thiazolidine derivatives have been shown to inhibit bacterial growth effectively against Gram-positive bacteria, suggesting that the thiazole component may enhance the compound's antimicrobial efficacy .

Anticancer Activity

Studies on similar compounds reveal that thiazole derivatives can induce apoptosis in cancer cells. For example, thiazolidine derivatives were found to trigger apoptosis in HeLa cells via both extrinsic and intrinsic pathways. The mechanism involves the modulation of signaling pathways that lead to cell death, making such compounds promising candidates for cancer therapy .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines and reactive oxygen species (ROS) levels in macrophages. This suggests that 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide could potentially modulate inflammatory responses .

Case Studies

-

In Vitro Studies :

- A study evaluating the cytotoxicity of thiazole-containing compounds showed that they effectively reduced cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicated a potent antiproliferative effect, making these compounds suitable for further development as anticancer agents .

- In Vivo Studies :

Data Table: Biological Activities of Related Compounds

The biological activities of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

- Induction of Apoptosis : Similar compounds have been observed to activate caspases and other apoptotic pathways in cancer cells.

- Modulation of Inflammatory Pathways : By reducing ROS and cytokine levels, these compounds may mitigate chronic inflammation.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound ML364 (2-(4-Methylphenylsulfonamido)-N-(4-phenylthiazol-2-yl)-4-(trifluoromethyl)benzamide)

- Structural Similarities : Both compounds feature a benzamide backbone with a sulfonamide group and a 4-phenylthiazol-2-yl substituent.

- Key Differences : ML364 incorporates a trifluoromethyl (-CF₃) group at the 4-position of the benzamide ring and a 4-methylphenylsulfonamido group, whereas the target compound has a 2-methylpiperidinylsulfonyl moiety.

- Implications : The -CF₃ group in ML364 enhances lipophilicity and metabolic stability, while the 2-methylpiperidine group in the target compound may improve solubility due to its basic nitrogen atom .

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide

- Structural Similarities : Both compounds share a 4-(piperidinylsulfonyl)benzamide scaffold.

- Key Differences : The thiazole substituent in this analog is a benzothiazole fused to a phenyl ring, compared to the simpler 4-phenylthiazole in the target compound.

- Implications : The benzothiazole moiety may alter electronic properties and binding affinity to biological targets, such as enzymes or receptors .

Sulfonamide-Linked Thiazole Derivatives

4-Amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide

- Structural Similarities : Features a sulfonamide group linked to a thiazole ring.

- Key Differences: The absence of the benzamide core and the presence of a 4-amino group on the benzene ring.

- Implications: The amino group may enhance solubility in aqueous media, whereas the benzamide in the target compound could increase rigidity and interaction with hydrophobic binding pockets .

2-Chloro-N-(4-phenylthiazol-2-yl)-acetamide

- Structural Similarities : Contains a 4-phenylthiazol-2-yl group.

- Key Differences : Replaces the sulfonylbenzamide with a chloroacetamide group.

- Implications: The chloroacetamide may confer electrophilic reactivity, making it a candidate for covalent inhibition, unlike the non-covalent interactions expected from the sulfonamide in the target compound .

Spectroscopic Features

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) and sulfonamide (S=O) bands (~1350 cm⁻¹) align with ML364. However, the absence of a C=S stretch (~1240–1255 cm⁻¹) distinguishes it from triazole-thiones .

- NMR : The 2-methylpiperidine group would show distinct proton environments (e.g., methyl at δ ~1.0 ppm and piperidine protons at δ ~2.5–3.5 ppm) compared to ML364’s 4-methylphenyl group (δ ~2.3 ppm for -CH₃) .

Solubility

- The 2-methylpiperidine group in the target compound may enhance solubility in acidic environments due to protonation of the piperidine nitrogen, whereas ML364’s -CF₃ group could reduce aqueous solubility .

- Sulfonamide-thiazole derivatives with amino groups (e.g., 4-amino-N-(4-methyl-2-thiazolyl)benzenesulfonamide) exhibit higher solubility than non-polar analogs .

Bioactivity

- Thiazole-sulfonamide hybrids are often investigated as carbonic anhydrase inhibitors. The 4-phenylthiazole moiety in the target compound may target similar enzymes, while structural variations (e.g., piperidine vs. -CF₃) could modulate potency and selectivity .

Q & A

Q. What are the optimal synthetic routes for preparing 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide?

Methodological Answer: The compound can be synthesized via a two-step protocol:

Sulfonylation : React 2-methylpiperidine with a sulfonyl chloride derivative (e.g., 4-chlorosulfonylbenzoyl chloride) in anhydrous pyridine under ice-cold conditions to form the sulfonamide intermediate .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., DCC or EDC) to conjugate the sulfonamide intermediate with 4-phenylthiazol-2-amine. Purification via column chromatography (silica gel, chloroform:methanol 9:1) yields the final product .

Key Data : Reaction completion is confirmed by TLC (Rf ~0.6 in ethyl acetate/hexane) and NMR to detect loss of amine protons (δ 6.8–7.2 ppm for thiazole NH) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥98% is required for biological assays .

- Structural Confirmation :

- 1H-NMR : Key signals include δ 8.1–8.3 ppm (benzamide aromatic protons), δ 7.4–7.6 ppm (thiazole C5-H), and δ 1.2–1.5 ppm (2-methylpiperidinyl CH3) .

- 13C-NMR : Sulfonyl-SO2 at ~110 ppm and benzamide carbonyl at ~167 ppm .

- Mass Spectrometry : ESI-MS (m/z 517.54 [M+H]+) confirms molecular weight .

Q. What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer:

- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination. Compare to reference inhibitors like ABT-263 (: IC50 < 100 nM for Bcl-2 inhibition) .

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA II/IX) via stopped-flow CO2 hydration assay. Derivatives with sulfonamide groups show IC50 values <1 µM .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

- Core Modifications :

- Biological Evaluation :

Data Contradiction Note : Derivatives with bulkier substituents (e.g., trifluoromethyl) may show improved enzyme inhibition but reduced cell permeability due to high molecular weight (>600 Da) .

Q. What strategies resolve conflicting data in apoptosis induction assays?

Methodological Answer:

- Mechanistic Validation :

- Off-Target Effects :

Case Study : A derivative with a 4-chlorobiphenyl group showed potent Bcl-2 inhibition (IC50 50 nM) but also activated PKCα, necessitating structural refinement .

Q. How can molecular docking guide the optimization of sulfonamide-based inhibitors?

Methodological Answer:

- Docking Workflow :

- Validation : Compare docking scores (ΔG ≤ −9 kcal/mol) with experimental IC50 values .

Example : A benzamide analog with a 4-phenylthiazole group achieved a docking score of −10.2 kcal/mol, correlating with sub-micromolar activity in leukemia cells .

Q. What analytical methods address batch-to-batch variability in biological activity?

Methodological Answer:

Q. How can metabolic stability be improved for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.